2-Bromo-7-chloro-imidazo[1,2-b]pyridazine
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Overview
Description
2-Bromo-7-chloro-imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-chloro-imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3-chloropyridine with hydrazine derivatives, followed by cyclization to form the imidazo[1,2-b]pyridazine core. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-chloro-imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include substituted imidazo[1,2-b]pyridazines, N-oxides, amines, and various coupled products depending on the specific reagents and conditions used .
Scientific Research Applications
2-Bromo-7-chloro-imidazo[1,2-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs targeting various diseases, including cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-7-chloro-imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors to either activate or inhibit signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds have a similar core structure but differ in the position of nitrogen atoms and substituents.
Imidazo[1,2-c]pyridines: Another class of compounds with a different arrangement of nitrogen atoms.
Imidazo[4,5-b]pyridines: These compounds have a different ring fusion pattern compared to imidazo[1,2-b]pyridazines.
Uniqueness
2-Bromo-7-chloro-imidazo[1,2-b]pyridazine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in medicinal chemistry and industrial synthesis .
Properties
IUPAC Name |
2-bromo-7-chloroimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-5-3-11-6(10-5)1-4(8)2-9-11/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOKIXNIYURGFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN2C1=NC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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